![molecular formula C18H20N6O3S B612226 5-(6-(3-甲氧基氧杂环丁烷-3-基)-4-吗啉代噻吩并[3,2-d]嘧啶-2-基)嘧啶-2-胺 CAS No. 1394076-92-6](/img/structure/B612226.png)

5-(6-(3-甲氧基氧杂环丁烷-3-基)-4-吗啉代噻吩并[3,2-d]嘧啶-2-基)嘧啶-2-胺

描述

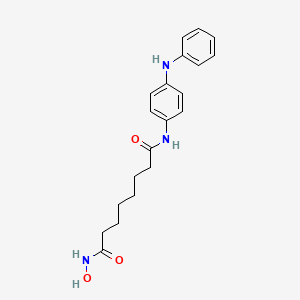

GNE-317 is a dual inhibitor of PI3Kα and the mammalian target of rapamycin (mTOR; apparent Kis = 2 and 9 nM, respectively). It inhibits the proliferation of PC3 prostate cancer and A172 glioblastoma cells with EC50 values of 132 and 240 nM, respectively. GNE-317 (10-40 mg/kg) reduces tumor growth in a U87MG/M glioblastoma mouse xenograft model.

GNE-317 is a potent and selective PI3K inhibitor with potential anticncer activity. GNE-317 targets the PI3K pathway and can cross the Blood–Brain Barrier. GNE-317 was identified as having physicochemical properties predictive of low efflux by P-gp and BCRP. Studies in transfected MDCK cells showed that GNE-317 was not a substrate of either transporter. GNE-317 markedly inhibited the PI3K pathway in mouse brain, causing 40% to 90% suppression of the pAkt and pS6 signals up to 6-hour postdose.

科学研究应用

Inhibitor of α-Amylase Enzyme for Diabetes Treatment

This compound has been used in the design and synthesis of pyrrolo[2,3-d]pyrimidine-based analogues, which have shown potential as inhibitors of the α-amylase enzyme . This enzyme plays a crucial role in the breakdown of complex carbohydrates into glucose, and its inhibition could help regulate blood glucose levels, making it a potential target for diabetes treatment .

Antidiabetic Drug Development

The compound has demonstrated excellent antidiabetic action in in vitro antidiabetic analysis . Compounds with similar structures have shown IC50 values in the 0.252–0.281 mM range, indicating their potential as antidiabetic drugs .

Molecular Docking and Simulation

The compound has been used in molecular docking and simulation studies to investigate its interactions with the α-amylase enzyme . These studies can provide valuable insights into the compound’s mechanism of action and potential therapeutic effects .

ADMET Analysis

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis is a crucial part of drug development. This compound has been used in in silico ADMET analysis to evaluate its potential as a drug candidate .

Synthesis Methods

The compound has been used in the synthesis of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These compounds have a wide range of applications in medicinal chemistry .

Biological Applications

The compound has potential biological applications due to its reactivity with the substituents linked to the ring carbon and nitrogen atoms . This makes it a valuable tool in the development of new biological components .

Lung Cancer Treatment

Although not directly related to the compound , similar structures have been synthesized and evaluated against lung cancer cell lines . This suggests potential applications of the compound in cancer treatment research .

作用机制

Target of Action

Pyridopyrimidines, a class of compounds to which this molecule belongs, have been shown to target several proteins and enzymes, including tyrosine kinase, extracellular regulated protein kinases, abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .

Mode of Action

Similar pyridopyrimidine derivatives have been reported to inhibit their targets, thereby disrupting the associated biochemical pathways .

Biochemical Pathways

Pyridopyrimidine derivatives have been reported to affect a wide range of biological pathways, including those involved in cell proliferation, inflammation, and microbial infection .

Result of Action

Pyridopyrimidine derivatives have been reported to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .

属性

IUPAC Name |

5-[6-(3-methoxyoxetan-3-yl)-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O3S/c1-11-13-14(29-15(11)19(26-2)9-28-10-19)17(25-3-5-27-6-4-25)24-16(23-13)12-7-21-18(20)22-8-12/h7-8H,3-6,9-10H2,1-2H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZLHJMDLKDZAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)C5(COC5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[6-(3-Methoxyoxetan-3-yl)-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyrimidin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol](/img/structure/B612149.png)

![2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide](/img/structure/B612152.png)

![(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide](/img/structure/B612153.png)

![4-[4-(1-methanesulfonylcyclopropyl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]-1H-indole](/img/structure/B612156.png)

![Methyl 2-benzamido-1-(3-phenylpropyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B612157.png)

![2-[Bis(2-hydroxyethyl)amino]benzo[h]chromen-4-one](/img/structure/B612161.png)

![2-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol](/img/structure/B612163.png)

![5-[[6-oxo-4-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanehydroxamic acid](/img/structure/B612165.png)